molecular formula C16H19NO2 B2515071 1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one CAS No. 2196447-44-4

1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one

Cat. No. B2515071
CAS RN: 2196447-44-4
M. Wt: 257.333
InChI Key: WKVHGSILHPZQAG-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of major interest for organic researchers . Diverse synthetic methodologies have been reported for spiro-heterocycles, including intermolecular alkylation, Morita–Baylis–Hillman, 1,3-dipolar cycloaddition, Mannich/Pictet–Spengler, sigmatropic rearrangement, and electrocyclization reactions .


Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

In the field of organic synthesis, the multicomponent synthesis of heterocyclic compounds holds a prominent position due to its efficiency and versatility . Pyranopyrazoles, as a subclass of heterocycles, have garnered significant attention owing to their diverse structural significance and biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its structure. For example, the inherent rigidity of spirocyclic compounds can cause a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Mechanism of Action

The nitrogen-containing indeno [1,2- b ]quinoxaline ring is a privileged structurally fused active system and has notable applications in various fields of chemistry . For the past several years, it has been recognized as an important building block in organic synthesis .

Safety and Hazards

As with any chemical compound, safety and hazards are important considerations. For example, Piperidine is classified as a flammable liquid and vapor, and it’s harmful if swallowed . It’s also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .

properties

IUPAC Name

1-spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-15(18)17-11-5-9-16(12-17)10-8-13-6-3-4-7-14(13)19-16/h2-4,6-7H,1,5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVHGSILHPZQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(C1)CCC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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